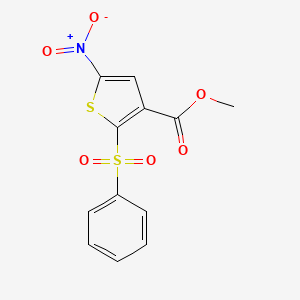
Methyl 2-(benzenesulfonyl)-5-nitrothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(benzenesulfonyl)-5-nitrothiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a benzenesulfonyl group, a nitro group, and a carboxylate ester group attached to a thiophene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzenesulfonyl)-5-nitrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the sulfonylation of a thiophene derivative followed by nitration and esterification. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The esterification step is usually carried out using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzenesulfonyl)-5-nitrothiophene-3-carboxylate undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and sulfonyl groups on the thiophene ring make it susceptible to electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Nucleophilic Substitution: Amines or alcohols in the presence of a base.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Nucleophilic Substitution: The major products are the corresponding amides or alcohol derivatives.
Scientific Research Applications
Methyl 2-(benzenesulfonyl)-5-nitrothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(benzenesulfonyl)-5-nitrothiophene-3-carboxylate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can engage in electrophilic interactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzenesulfonate
- 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid
Uniqueness
Methyl 2-(benzenesulfonyl)-5-nitrothiophene-3-carboxylate is unique due to the combination of its functional groups, which impart distinct reactivity and properties
Properties
CAS No. |
62082-42-2 |
|---|---|
Molecular Formula |
C12H9NO6S2 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
methyl 2-(benzenesulfonyl)-5-nitrothiophene-3-carboxylate |
InChI |
InChI=1S/C12H9NO6S2/c1-19-11(14)9-7-10(13(15)16)20-12(9)21(17,18)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
QXUNQGKLFHETGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















